molecular formula C11H9N3O2 B13376751 3-Methylpyrimido[1,2-a]benzimidazole-2,4-diol

3-Methylpyrimido[1,2-a]benzimidazole-2,4-diol

Cat. No.: B13376751
M. Wt: 215.21 g/mol
InChI Key: YRQAQDHVPQVIML-UHFFFAOYSA-N
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Description

3-Methylpyrimido[1,2-a]benzimidazole-2,4-diol is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyrimidine and benzimidazole ring system, with a methyl group at the 3-position and hydroxyl groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyrimido[1,2-a]benzimidazole-2,4-diol typically involves the condensation of 2-aminobenzimidazole with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the use of enamino ketones as building blocks. The reaction is usually carried out in the presence of a catalyst such as pyridine, and the mixture is heated under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Methylpyrimido[1,2-a]benzimidazole-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

3-Methylpyrimido[1,2-a]benzimidazole-2,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylpyrimido[1,2-a]benzimidazole-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Uniqueness: 3-Methylpyrimido[1,2-a]benzimidazole-2,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

4-hydroxy-3-methyl-1H-pyrimido[1,2-a]benzimidazol-2-one

InChI

InChI=1S/C11H9N3O2/c1-6-9(15)13-11-12-7-4-2-3-5-8(7)14(11)10(6)16/h2-5,16H,1H3,(H,12,13,15)

InChI Key

YRQAQDHVPQVIML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C3=CC=CC=C3N=C2NC1=O)O

Origin of Product

United States

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